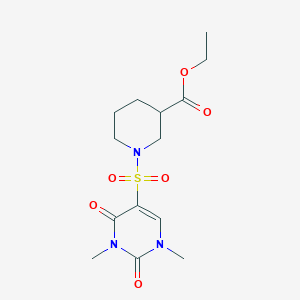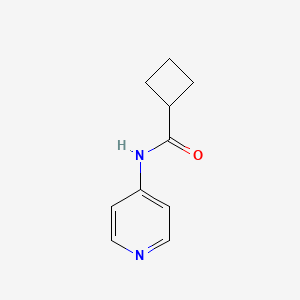
N-(pyridin-4-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
DNA Repair and Photolyase Activity
N-(pyridin-4-yl)cyclobutanecarboxamide is related to compounds involved in the repair of DNA damage caused by ultraviolet (UV) radiation. A study by Sancar (1994) discusses how enzymes like DNA photolyase repair DNA by utilizing visible light to break the cyclobutane ring in DNA photoproducts induced by UV radiation, highlighting the relevance of similar compounds in DNA repair mechanisms (Sancar, 1994).
Crystal Engineering and Pharmaceutical Cocrystals
Reddy et al. (2006) investigated a novel carboxamide-pyridine N-oxide synthon, which is similar in structure to this compound. This synthon is used in crystal engineering and the synthesis of pharmaceutical cocrystals, suggesting potential applications in drug formulation (Reddy, Babu, & Nangia, 2006).
Histone Deacetylase Inhibition
Zhou et al. (2008) described the design of a compound structurally related to this compound, which acts as a histone deacetylase (HDAC) inhibitor. Such inhibitors play a significant role in cancer therapy by regulating gene expression (Zhou et al., 2008).
Spirocyclic Dihydropyridines Synthesis
Senczyszyn et al. (2013) explored the synthesis of spirocyclic dihydropyridines using N-alkenyl pyridine carboxamides, which are structurally related to this compound. These compounds have potential drug-like features, indicating their use in medicinal chemistry (Senczyszyn, Brice, & Clayden, 2013).
Anticancer Activity of Pt(II) Complexes
Muller et al. (2016) studied Pt(II) pyridinium amidate complexes containing ligands structurally similar to this compound. These complexes demonstrated significant anticancer activity in vitro, suggesting a role in the development of cancer therapies (Muller et al., 2016).
Development of Antidepressant and Nootropic Agents
Thomas et al. (2016) synthesized compounds derived from pyridine-4-carboxamides, structurally related to this compound, and evaluated them for antidepressant and nootropic activities. This research indicates potential applications in the treatment of mental health disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Propriétés
IUPAC Name |
N-pyridin-4-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h4-8H,1-3H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWVSVTOCTUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)
![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)

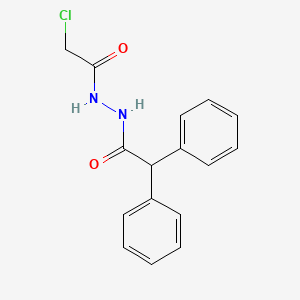
![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)
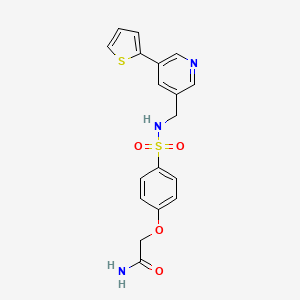
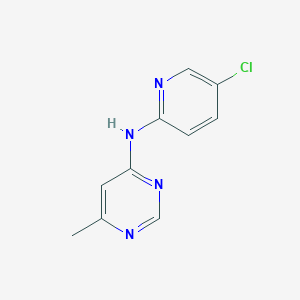

![(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2604922.png)
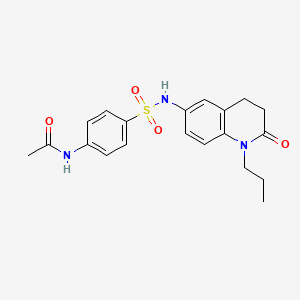
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-methylpiperidine-3-carboxamide](/img/structure/B2604925.png)


